The compound is classified as a pyrazolo[3,4-b]pyridine derivative, which indicates its structure includes a pyrazole ring fused to a pyridine ring. This classification is significant as it often correlates with specific biological activities, particularly in the context of drug development.
The synthesis of 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid can be achieved through several methods, typically involving multi-step organic reactions.
Specific parameters such as temperature, solvent choice (e.g., dimethyl sulfoxide), and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological targets.
The compound may undergo various chemical reactions due to its functional groups:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and during synthesis.
The mechanism of action for 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid likely involves interaction with specific biological targets such as enzymes or receptors.
Experimental studies would be necessary to elucidate the precise mechanisms and confirm its pharmacological effects.
The physical and chemical properties of this compound include:
These properties are critical for formulation development in pharmaceutical applications.
The potential applications of 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid could include:
The target compound belongs to the pyrazolo[3,4-b]pyridine class, a nitrogen-dense bicyclic scaffold that demonstrates significant three-dimensional topology for molecular interactions. The core structure features fused pyrazole and pyridine rings with a ketone at position 6, enabling keto-enol tautomerism that influences electronic properties [3] [5]. The 7-position is derivatized with a propanoic acid chain, while the 2-position carries a cyclopentyl group and the 4-position a difluoromethyl moiety. This architecture creates distinct pharmacophoric regions:
Table 1: Core Structural Attributes
Position | Substituent | Role in Bioactivity | Molecular Formula | MW |
---|---|---|---|---|
Core | Pyrazolo[3,4-b]pyridine | Base scaffold | C₁₅H₁₇F₂N₃O₃ | 325.32 |
2 | Cyclopentyl | Hydrophobicity modulator | - | - |
4 | Difluoromethyl | Metabolic stability | - | - |
7 | Propanoic acid | H-bonding/ionization | - | - |
Data consolidated from [2] [3] [5]
Difluoromethyl (–CF₂H) groups are strategic bioisosteres in medicinal chemistry due to their dual functionality:
Table 2: Difluoromethyl vs. Common Bioisosteres
Group | log P | H-bond Acidity | Metabolic Stability | Steric (Taft Es) |
---|---|---|---|---|
–CF₂H | +0.4 | Moderate | High | -0.24 |
–CF₃ | +0.9 | None | High | -0.98 |
–CH₃ | +0.2 | None | Low | 0.00 |
–OH | -1.0 | High | Variable | -0.55 |
Data derived from physicochemical predictions [7]
The integration of three key structural elements reflects hypothesis-driven design:
Though direct target data is limited, structural analogs suggest three candidate target classes:
Four primary research objectives are defined:
Table 3: Compound Nomenclature
Naming Convention | Compound Designation |
---|---|
IUPAC Name | 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
CAS Registry | 1018127-70-2 |
Canonical SMILES | O=C(O)CCn1c(=O)cc(C(F)F)c2cn(C3CCCC3)nc21 |
Molecular Formula | C₁₅H₁₇F₂N₃O₃ |
Other Names | Ena458431062 (Enamine); F427882 (Fluorochem) |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: